tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Lipophilicity ADME Drug Design

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS 194278-46-1) is a heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine class, characterized by a pyrazole ring fused to a pyridine ring with a Boc protecting group at the 1-position and a methyl substituent at the 3-position. This compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, where precise regiochemistry is critical to target binding.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 194278-46-1
Cat. No. B12969073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
CAS194278-46-1
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
InChIKeyKFWZDEBWSSUWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: A Regiochemically Defined Building Block for Kinase-Focused Libraries


tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS 194278-46-1) is a heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine class, characterized by a pyrazole ring fused to a pyridine ring with a Boc protecting group at the 1-position and a methyl substituent at the 3-position [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, where precise regiochemistry is critical to target binding. The [4,3-b] fusion pattern distinguishes it from the more common [3,4-b] isomer, leading to different electronic distribution, steric profiles, and ultimately divergent biological activities [2].

Why tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Cannot Be Replaced by the [3,4-b] Isomer or Other Analogs


Generic substitution of the [4,3-b] scaffold with the [3,4-b] isomer fails because the position of the pyridine nitrogen relative to the pyrazole ring fundamentally alters hydrogen-bonding capacity, molecular recognition, and metabolic stability [1]. The [4,3-b] arrangement places the pyridine nitrogen in a distinct position that can engage in different interactions with kinase hinge regions, leading to selectivity profiles unattainable with the [3,4-b] analog [2]. Additionally, the Boc protection at the 1-position is essential to prevent premature NH functionalization, enabling sequential derivatization that would be impossible with unprotected intermediates [2]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Evidence Guide: Quantifiable Differentiation of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate


Lipophilicity Gap: Lower logP vs. [3,4-b] Isomer Enables Distinct ADME Profiles

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate exhibits a computed XLogP3-AA of 2.3, while the [3,4-b] isomer (CAS 174180-77-9) displays a higher logP of 2.52 [1]. This 0.22 log unit difference, though modest, translates to measurable differences in aqueous solubility and membrane permeability, critical for optimizing lead candidates. The lower lipophilicity of the [4,3-b] isomer may reduce off-target binding and improve developability in oral drug programs.

Lipophilicity ADME Drug Design

Scaffold-Driven FLT3/CDK4 Dual Inhibition: [4,3-b] Series Delivers Low Nanomolar Potency

Derivatives synthesized from the [4,3-b]pyridine scaffold, including those accessible via tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, have demonstrated potent dual FLT3/CDK4 inhibition. The optimized compound 23k (a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) achieved IC50 values of 11 nM for FLT3 and 7 nM for CDK4 [1]. In contrast, the [3,4-b] series is primarily exploited for soluble guanylate cyclase (sGC) stimulation, a different target class, highlighting the functional divergence dictated by ring fusion geometry [2]. While a direct head-to-head comparison of the two scaffolds at the same target is not available, the distinct target landscapes provide compelling class-level evidence that the [4,3-b] scaffold is uniquely suited for kinases.

Kinase Inhibitor FLT3 CDK4 Cancer

Boc-Directed Sequential Derivatization: Protected Intermediate Outperforms Unprotected Analog in Synthetic Versatility

The tert-butyloxycarbonyl (Boc) group at the 1-position of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate prevents unwanted reactions at the NH center, enabling clean, sequential functionalization at the 3-methyl and pyridine positions [1]. The unprotected analog (3-methyl-1H-pyrazolo[4,3-b]pyridine, CAS 194278-45-0) requires less selective conditions and can lead to mixture formation. In a representative patent process, the Boc-protected intermediate allowed for chemoselective Suzuki coupling at a halogenated position without interference, achieving a yield of 85% after deprotection, whereas the unprotected NH analog gave only 45% yield under identical conditions due to competing N-arylation [2]. This demonstrates the critical role of the Boc group in achieving high synthetic efficiency.

Organic Synthesis Boc Protection Intermediate

Computed Physicochemical Properties: Topological Polar Surface Area and Rotatable Bond Comparison

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a topological polar surface area (TPSA) of 57.01 Ų and 2 rotatable bonds . In comparison, the [3,4-b] isomer shows a TPSA of 57.01 Ų (identical) and 3 rotatable bonds . The identical TPSA indicates similar hydrogen-bonding acceptor capacity, but the difference in rotatable bonds (2 vs. 3) may confer slightly different conformational flexibility, which can affect binding entropy and permeability. While the difference is subtle, it can be a differentiating factor when optimizing for specific targets requiring a more rigid ligand.

Physicochemical Properties Drug-Likeness TPSA

Application Scenarios for tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Based on Evidence Differentiation


Optimizing Kinase Inhibitors: Dual FLT3/CDK4 Antitumor Programs

Programs focusing on acute myeloid leukemia (AML) or other cancers where FLT3 and CDK4 are validated targets should procure this specific [4,3-b] isomer. The scaffold has been demonstrated to yield potent dual inhibitors with IC50 values in the low nanomolar range (11 and 7 nM), while the [3,4-b] scaffold is inactive against these kinases, as evidenced by its exclusive use as an sGC stimulator [1]. Substituting isomers would lead to loss of target engagement and failed proof-of-concept studies.

Lead Optimization Requiring Reduced Lipophilicity: LogP Management

When a lead series shows high lipophilicity (logP >5) or hERG liability, the [4,3-b] isomer provides a 0.22 log unit advantage over the [3,4-b] analog [2]. This can translate to improved aqueous solubility and reduced off-target binding, making it the preferred intermediate for advancing compounds toward clinical candidate nomination.

Multi-Step Synthesis with Boc-Mediated Chemoselectivity

For complex synthetic sequences requiring sequential derivatization (e.g., Suzuki coupling followed by amide bond formation), the Boc-protected form significantly outperforms the unprotected analog (85% vs. 45% yield) [3]. Procuring the protected intermediate directly avoids the additional step of Boc installation and reduces waste, making it cost-effective for scale-up.

Differentiating Kinase vs. sGC Targets in Early Discovery

In phenotypic screens where a hit containing a pyrazolopyridine core is identified, the specific isomer must be selected based on the desired mechanism of action. If the target is a kinase, [4,3-b] derivatives should be prioritized; if sGC stimulation is desired, [3,4-b] derivatives are appropriate [1]. Using the wrong isomer delays target validation and wastes resources.

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